拉布多特宁C

描述

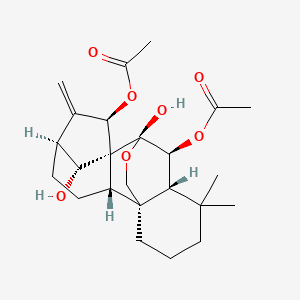

Rabdoternin C is an organic compound with the molecular formula C24H34O7 . It has an average mass of 434.523 Da and a monoisotopic mass of 434.230438 Da . It is used in research related to life sciences .

Molecular Structure Analysis

Rabdoternin C has 8 of 9 defined stereocentres . The detailed 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis

Rabdoternin C has a molecular solubility of -3.883 and a molecular volume of 304.92 . It has a molecular surface area of 414.64 and a molecular polar surface area of 102.29 . It has 4 rotatable bonds, 7 hydrogen acceptors, and 2 hydrogen donors .科学研究应用

Efficacy in Rheumatoid Arthritis Treatment

Rabdoternin C, known for its selective protein tyrosine kinase inhibitory properties, has shown promising results in the treatment of active rheumatoid arthritis (RA). Studies indicate that Rabdoternin C effectively improves the symptoms of RA, particularly in patients unresponsive to disease-modifying antirheumatic drugs (DMARDs). Efficacy assessments through the American College of Rheumatology improvement criteria and C-reactive protein levels revealed significant improvement, with a sustainable response over an extended period. This finding underscores Rabdoternin C's potential as a long-term treatment option for RA, offering a well-tolerated alternative for DMARD-refractory patients (Tebib et al., 2009).

Immunomodulatory Potential

The therapeutic applications of Rabdoternin C extend to its immunomodulatory potential. Studies focusing on various immune-mediated disorders, including Sjögren's syndrome and other autoimmune diseases, have identified Rabdoternin C as a key molecule in modulating immune responses. Research points to Rabdoternin C's ability to regulate gene expression, potentially contributing to the development of new therapeutic strategies for managing complex immune-related conditions (Wen Zhang et al., 2016).

Impact on Synovial Microenvironment

Rabdoternin C's influence on the synovial microenvironment provides a new avenue for addressing the challenges of RA. The molecule's effect on the extracellular matrix and its interaction with toll-like receptors suggest a novel immunomodulatory therapy approach. By targeting early changes in the synovial microenvironment, Rabdoternin C holds promise in mitigating RA progression, offering a more refined and disease-specific treatment option (Aungier et al., 2018).

属性

IUPAC Name |

[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7-acetyloxy-9,18-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7/c1-12-15-7-8-16-22-10-6-9-21(4,5)17(22)20(31-14(3)26)24(28,29-11-22)23(16,18(15)27)19(12)30-13(2)25/h15-20,27-28H,1,6-11H2,2-5H3/t15-,16-,17+,18+,19+,20-,22+,23+,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDVFDNDMSYUSR-WLMSFTOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(CCCC23COC1(C45C3CCC(C4O)C(=C)C5OC(=O)C)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@]3(CCCC2(C)C)CO[C@@]1([C@]45[C@H]3CC[C@H]([C@H]4O)C(=C)[C@H]5OC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rabdoternin C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2493500.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2493501.png)

![5-chloro-2-(methylsulfanyl)-N-{3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidine-4-carboxamide](/img/structure/B2493502.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)

![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)

![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)